BO-264 is a novel compound identified as a potent inhibitor of the transforming acidic coiled-coil protein 3 (TACC3), which is frequently overexpressed in various cancers, including breast cancer. TACC3 plays a crucial role in maintaining microtubule stability and centrosome integrity, making it an attractive target for cancer therapy. The compound was discovered through in-house screening of small molecules for their anti-proliferative effects on breast cancer cells with aberrant TACC3 expression, particularly in the JIMT-1 cell line, which demonstrates high levels of TACC3 and significant tumorigenicity in vivo .
The synthesis of BO-264 involves several steps, beginning with 4-methoxybenzoic acid. The initial step is the esterification of this acid to form ethyl 4-methoxybenzoate. Following this, a series of reactions lead to the formation of the final compound:
The molecular structure of BO-264 can be represented as follows:
This indicates that BO-264 consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural formula illustrates its complex arrangement that contributes to its biological activity as a TACC3 inhibitor.
The key chemical reactions involved in the synthesis of BO-264 include:
These reactions are performed under controlled conditions (temperature and solvent) to ensure high yields and purity of the final product.
BO-264 exerts its anticancer effects primarily by inhibiting TACC3, leading to destabilization of microtubules and disruption of mitotic processes in cancer cells. The binding affinity between BO-264 and TACC3 was confirmed through various biochemical assays including cellular thermal shift assay and isothermal titration calorimetry . Upon treatment with BO-264, cancer cells exhibit multipolar mitosis and subsequent cell death, particularly in those expressing high levels of TACC3.
The physical properties of BO-264 include:
Chemical properties include:
These properties are critical for its application in biological assays and potential therapeutic use.
BO-264 has significant potential as a therapeutic agent in oncology due to its selective inhibition of TACC3. Its applications include:
Transforming acidic coiled-coil protein 3 (TACC3) is a centrosome- and microtubule-associated protein frequently overexpressed in aggressive cancers. Its dysregulation promotes chromosomal instability by disrupting critical cellular processes:
Table 1: TACC3-Mediated Pathways in Genomic Instability
Mechanism | Consequence | Therapeutic Implication |
---|---|---|
ATM Suppression | Impaired DSB repair; checkpoint failure | Sensitivity to radiation/PARP inhibitors |
Centrosome Clustering | Survival of CA-positive cancer cells | Vulnerability to spindle disruption |
BRCA1 Degradation | HR repair deficiency | PARP inhibitor sensitivity |
TACC3 overexpression correlates with poor clinical outcomes across solid tumors:
Table 2: Clinical Correlates of TACC3 in Human Cancers
Cancer Type | Prevalence of Dysregulation | Prognostic Impact |
---|---|---|
TNBC/HER2+ Breast | mRNA/protein overexpression in >40% | Reduced DFS; basal-like association |
Glioblastoma | FGFR3-TACC3 fusions in 3–5% | Shorter OS in IDH-wild type |
Lung Adenocarcinoma | Protein overexpression in ~50% | Advanced stage; chemoresistance |
TACC3 maintains mitotic fidelity through microtubule stabilization and cell cycle regulation:
BO-264 is a first-in-class TACC3 inhibitor that exploits these vulnerabilities:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3